molecular formula C14H9ClN2O4 B6086339 2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone

2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone

Cat. No. B6086339
M. Wt: 304.68 g/mol
InChI Key: FRGLXLPCEZPURU-JYRVWZFOSA-N
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Description

2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a quinone derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inducing oxidative stress and apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone has been shown to possess other biochemical and physiological effects. For example, it has been reported to exhibit anti-inflammatory and anti-oxidant activity, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for anti-cancer drug development. However, the compound also has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on 2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone. One area of interest is the development of new analogs with improved solubility and selectivity for cancer cells. Another direction is the investigation of the compound's potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer treatment. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets in cancer cells.

Synthesis Methods

The synthesis of 2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone involves the reaction of 4-chloroaniline with 2-nitro-1,4-benzoquinone in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Scientific Research Applications

The scientific research on 2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone has focused on its potential applications as an anti-cancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c15-9-1-3-10(4-2-9)16-8-13(17(20)21)12-7-11(18)5-6-14(12)19/h1-8,16H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGLXLPCEZPURU-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C2=CC(=O)C=CC2=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(/C2=CC(=O)C=CC2=O)\[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Z)-2-(4-chloroanilino)-1-nitroethenyl]cyclohexa-2,5-diene-1,4-dione

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